molecular formula C12H22O2 B13664303 2-Hexyl-2-methyldihydro-2H-pyran-4(3H)-one

2-Hexyl-2-methyldihydro-2H-pyran-4(3H)-one

Cat. No.: B13664303
M. Wt: 198.30 g/mol
InChI Key: QLEFWACKVLBOPG-UHFFFAOYSA-N
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Description

2-Hexyl-2-methyldihydro-2H-pyran-4(3H)-one is an organic compound belonging to the class of dihydropyrans. This compound is characterized by a six-membered ring containing one oxygen atom and a ketone functional group at the fourth position. The presence of hexyl and methyl substituents at the second position adds to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexyl-2-methyldihydro-2H-pyran-4(3H)-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of hexanal with 2-methyl-3-buten-2-ol in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds through an intramolecular cyclization to form the dihydropyran ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Hexyl-2-methyldihydro-2H-pyran-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.

Major Products Formed

    Oxidation: Formation of hexanoic acid derivatives.

    Reduction: Formation of hexyl alcohol derivatives.

    Substitution: Formation of halogenated dihydropyran derivatives.

Scientific Research Applications

2-Hexyl-2-methyldihydro-2H-pyran-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 2-Hexyl-2-methyldihydro-2H-pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Hexyl-2-methyltetrahydropyran-4-one: Similar structure but with a fully saturated ring.

    2-Hexyl-2-methyl-3,4-dihydro-2H-pyran-4-one: Similar structure but with a different degree of saturation.

Uniqueness

2-Hexyl-2-methyldihydro-2H-pyran-4(3H)-one is unique due to its specific substitution pattern and the presence of both hexyl and methyl groups at the second position. This structural uniqueness contributes to its distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

2-hexyl-2-methyloxan-4-one

InChI

InChI=1S/C12H22O2/c1-3-4-5-6-8-12(2)10-11(13)7-9-14-12/h3-10H2,1-2H3

InChI Key

QLEFWACKVLBOPG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(CC(=O)CCO1)C

Origin of Product

United States

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